molecular formula C22H30N6O5S B14014538 2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid CAS No. 50508-01-5

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid

Cat. No.: B14014538
CAS No.: 50508-01-5
M. Wt: 490.6 g/mol
InChI Key: OXFKUUKRISJXHD-UHFFFAOYSA-N
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Description

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water. The intermediate product is then reacted with N-methyl-N-phenylacetamide to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method employs a multimode reactor to achieve the desired product under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazine ring is known to interact with nucleophilic sites on proteins and DNA, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

50508-01-5

Molecular Formula

C22H30N6O5S

Molecular Weight

490.6 g/mol

IUPAC Name

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid

InChI

InChI=1S/C20H24N6O2.C2H6O3S/c1-20(2)24-18(21)23-19(22)26(20)15-10-7-11-16(12-15)28-13-17(27)25(3)14-8-5-4-6-9-14;1-2-6(3,4)5/h4-12H,13H2,1-3H3,(H4,21,22,23,24);2H2,1H3,(H,3,4,5)

InChI Key

OXFKUUKRISJXHD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=CC=C2)OCC(=O)N(C)C3=CC=CC=C3)N)N)C

Origin of Product

United States

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